(4-Propylphenyl)methanol
Overview
Description
(4-Propylphenyl)methanol, also known as 4-n-Propylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a member of the benzyl alcohol family, characterized by a benzene ring substituted with a propyl group at the para position and a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Propylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 4-propylbenzoic acid using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) and diethyl ether under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction mixture is then quenched with water and potassium hydroxide (KOH), followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
(4-Propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-propylbenzaldehyde or 4-propylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert it to 4-propylcyclohexanol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 4-Propylbenzaldehyde, 4-Propylbenzoic acid.
Reduction: 4-Propylcyclohexanol.
Substitution: 4-Propylbenzyl chloride, 4-Propylbenzyl bromide.
Scientific Research Applications
(4-Propylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (4-Propylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In oxidation reactions, it can act as a reducing agent, donating electrons to oxidizing agents. The propyl group can also affect the compound’s hydrophobic interactions and solubility in different solvents .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Lacks the propyl group, making it less hydrophobic.
4-Methylbenzyl alcohol: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.
4-Ethylbenzyl alcohol: Contains an ethyl group, offering intermediate properties between benzyl alcohol and (4-Propylphenyl)methanol.
Uniqueness
This compound is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
(4-propylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUWLNIZBCCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375178 | |
Record name | (4-propylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-70-3 | |
Record name | (4-propylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-propylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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